molecular formula C15H14BrNO2 B336712 N-(3-bromophenyl)-2-ethoxybenzamide

N-(3-bromophenyl)-2-ethoxybenzamide

Cat. No.: B336712
M. Wt: 320.18 g/mol
InChI Key: YXGCADISAGXVJH-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group attached to a 3-bromophenylamine moiety. Its molecular structure combines a halogen (bromine) at the meta position of the phenyl ring and an ethoxy group at the ortho position of the benzamide (Fig. 1).

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(3-bromophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

YXGCADISAGXVJH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds:

N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7) Substituents: Para-Cl, meta-CF₃ on phenyl; ortho-ethoxy on benzamide. Activity: Activates p300 HAT activity, contrasting with inhibitory analogs. The para-electronegative groups (Cl, CF₃) are critical for activation .

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide Substituents: Meta-Br on phenyl; 3,4,5-trimethoxy on benzamide.

2-Bromo-N-(3-fluorophenyl)benzamide

  • Substituents: Ortho-Br on benzamide; meta-F on phenyl.
  • Electronic Profile: Bromine’s position on the benzamide (vs. phenyl in the target) introduces distinct electronic effects, which may influence receptor affinity or crystal packing .

Functional Group Modifications

Examples:

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide Added Features: Thiazole ring and 4-chlorophenyl group.

N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide

  • Added Features: Indole and 2-chlorophenyl groups.
  • Role: The indole’s aromatic system may enhance blood-brain barrier penetration, suggesting neuropharmacological applications absent in the target compound .

Chain Length and Hydrophobicity

Example: N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB, 6)

  • Added Feature: C15 alkyl chain at position 6 of the benzamide.
  • Impact: The pentadecyl chain significantly enhances lipophilicity and cell permeability, enabling potent HAT inhibition in HeLa cells. The target compound lacks such a chain, suggesting reduced membrane permeability .

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